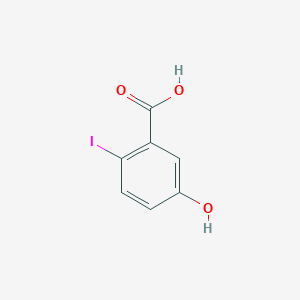

5-Hydroxy-2-iodobenzoic acid

Descripción

Propiedades

IUPAC Name |

5-hydroxy-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYOSOIAZLKAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361264 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57772-57-3 | |

| Record name | 5-Hydroxy-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure

-

- 5-Hydroxybenzoic acid (starting material)

- Iodine (I₂) as the halogenating agent

- Oxidizing agents such as potassium iodate (KIO₃) or sodium hypochlorite (NaOCl)

- Solvent: Acetic acid or glacial acetic acid

-

- The reaction is typically carried out at room temperature or slightly elevated temperatures.

- The solvent enhances the solubility of iodine and facilitates the reaction.

Steps :

- Dissolve 5-hydroxybenzoic acid in acetic acid.

- Add iodine and an oxidizing agent to generate the electrophilic iodine species (I⁺).

- Stir the mixture until completion, as monitored by thin-layer chromatography (TLC).

- Quench the reaction by adding water, followed by extraction with an organic solvent like ethyl acetate.

- Purify the crude product via recrystallization or column chromatography.

Notes

- The choice of solvent and oxidizing agent significantly affects the yield and selectivity.

- This method is straightforward but may require optimization to minimize over-iodination.

Synthesis from 2-Iodobenzoic Acid

Another approach involves modifying 2-iodobenzoic acid to introduce a hydroxyl group at the 5-position.

Procedure

-

- 2-Iodobenzoic acid

- Hydroxylation agents like hydrogen peroxide (H₂O₂) or hydroxyl radicals

- Catalysts such as iron salts or transition metal complexes

-

- The reaction is performed in aqueous or mixed aqueous-organic solvents.

- Mild heating may be required to activate the hydroxylation process.

Steps :

- Dissolve 2-iodobenzoic acid in a suitable solvent.

- Add the hydroxylation agent and catalyst under stirring.

- Allow the reaction to proceed until completion, as confirmed by TLC or high-performance liquid chromatography (HPLC).

- Isolate the product by filtration, washing, and recrystallization.

Notes

- This method is advantageous for its regioselectivity but requires careful control of reaction conditions to avoid side products.

Esterification Followed by Hydrolysis

The ester derivative, ethyl 5-hydroxy-2-iodobenzoate, can be synthesized first and then hydrolyzed to obtain 5-hydroxy-2-iodobenzoic acid.

Procedure

-

- Reactants: Ethanol and sulfuric acid (as a catalyst)

- Reaction: Reflux ethyl alcohol with this compound to form ethyl ester.

-

- Reactants: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

- Reaction: Hydrolyze the ester under acidic or basic conditions to regenerate the carboxylic acid.

-

- Extract the product using organic solvents.

- Recrystallize from ethanol-water mixtures for purity.

Notes

- Esterification improves solubility and stability during intermediate steps.

- This two-step process is useful for large-scale synthesis due to its simplicity.

Data Table: Comparison of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Iodination | 5-Hydroxybenzoic acid, I₂, KIO₃ | Room temperature, acetic acid | Simple setup, selective | Requires optimization |

| Hydroxylation of 2-Iodobenzoic Acid | 2-Iodobenzoic acid, H₂O₂ | Mild heating, aqueous solvent | High regioselectivity | Catalyst-dependent |

| Esterification + Hydrolysis | Ethanol, sulfuric acid | Reflux for esterification | Suitable for large-scale synthesis | Two-step process |

Análisis De Reacciones Químicas

Oxidation Reactions

The iodine atom and hydroxyl group enable selective oxidation pathways:

-

Formation of benzoquinone derivatives : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions yields 5-hydroxy-2-iodobenzoquinone .

-

Catalytic oxidation of alcohols : When incorporated into polymer matrices (e.g., IBX-modified polyvinyl alcohol), the compound facilitates hydrolysis of organophosphates like diisopropyl fluorophosphate (DFP), a nerve agent simulant .

Table 1: Oxidation Conditions and Products

| Substrate | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | KMnO₄ | H₂SO₄, 60°C, 2 h | 5-Hydroxy-2-iodobenzoquinone | 75% |

| DFP | IBX-PVA composite | H₂O, 25°C, 30 min | Hydrolyzed DFP | 98% |

Reduction Reactions

The iodine substituent undergoes reduction to form aminobenzoic acid derivatives:

-

Catalytic hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces the iodine to hydrogen, yielding 5-hydroxyanthranilic acid .

-

Electrochemical reduction : In aqueous ethanol, the iodine atom is replaced by a hydrogen atom at −1.2 V vs. SCE.

Mechanistic Insight :

Reduction proceeds via a two-electron transfer mechanism, with the iodine atom acting as a leaving group due to its weak C–I bond (≈50 kcal/mol) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution and esterification:

-

Alkylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF yields the methyl ether derivative .

-

Acylation : Reaction with acetyl chloride (AcCl) forms 5-acetoxy-2-iodobenzoic acid, enhancing solubility in organic solvents .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | DMF | 80°C, 4 h | 82% |

| Acetylation | AcCl, pyridine | CH₂Cl₂ | 25°C, 1 h | 90% |

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .

-

Ulmann coupling : Copper-catalyzed coupling with amines produces N-aryl amides under mild conditions .

Key Example :

this compound + Phenylboronic acid → 5-Hydroxy-2-phenylbenzoic acid (Yield: 78%) .

Mechanistic Studies

-

Hypervalent iodine intermediates : Oxidation reactions involve a twist mechanism where iodine transitions from trivalent to pentavalent states, facilitating ligand exchange and elimination .

-

Steric effects : Bulkier substituents on the benzene ring accelerate oxidation by reducing torsional strain during the transition state .

Aplicaciones Científicas De Investigación

5-Hydroxy-2-iodobenzoic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-hydroxy-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparación Con Compuestos Similares

Halogen-Substituted Benzoic Acids

Key Observations :

- Iodine Position : The 2-iodo substitution in this compound enhances its oxidative utility compared to fluoro or chloro analogs, which lack such reactivity .

- Functional Groups : The hydroxyl group in this compound facilitates hydrogen bonding, influencing solubility and reactivity in polymer-supported applications .

Hydroxy/Methoxy-Substituted Benzoic Acids

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) in 5-Methoxy-2-hydroxybenzoic acid increases electron density, altering reactivity compared to the electron-withdrawing iodine in this compound .

- Amino vs. Iodo: The amino group in 5-Hydroxyanthranilic acid enables distinct biological interactions, unlike the iodinated analog .

Actividad Biológica

5-Hydroxy-2-iodobenzoic acid, also known as 2-hydroxy-5-iodobenzoic acid, is a compound with significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHIO. It features a hydroxyl group (-OH) at the 5-position and an iodine atom at the 2-position of the benzoic acid structure. This unique arrangement contributes to its reactivity and biological activity.

This compound is synthesized through various organic reactions involving benzoic acid derivatives. Its mechanism of action primarily involves:

- Oxidation : It can be oxidized to form 5-hydroxy-2-iodobenzoquinone.

- Reduction : It can be reduced to yield 5-hydroxy-2-aminobenzoic acid.

- Substitution Reactions : The compound can undergo various substitution reactions due to its functional groups, making it a versatile reagent in organic synthesis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has demonstrated effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds suggest strong antibacterial activity, with values as low as 7.81 µg/mL against resistant strains like MRSA .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 7.81 | 15.62 | Bactericidal |

| Compound B | 31.25 | 62.50 | Bacteriostatic |

| Compound C | 0.98 | 1.95 | Strong Bactericidal |

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of this compound can influence cancer cell viability. For instance, specific derivatives have been reported to cause up to 50% cytotoxicity in cervical cancer cells (HeLa) at concentrations of 50 µM and higher . The cytotoxic effects vary significantly among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized acylhydrazones derived from iodobenzoic acids, including derivatives of this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Proliferation : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC values indicating potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-2-iodobenzoic acid, and what critical reagents/conditions are involved?

- Methodological Answer : The synthesis often involves iodination of precursor benzoic acids. For example, a validated route modifies this compound with 3-isocyanatopropyltriethoxysilane in nonaqueous solvents, followed by sol-gel reactions with polymers like poly(vinyl alcohol) to form organic-inorganic hybrids . Key reagents include oxidizing agents (e.g., Oxone tetrabutylammonium salt) for subsequent oxidation to iodoxybenzoic (IBX) derivatives. Critical conditions: anhydrous environments, controlled pH (e.g., pH 8–9 for sulfonamide coupling reactions in related iodobenzoic compounds) .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm iodination position and hydroxyl group integrity.

- Chromatography : HPLC or TLC to assess purity, especially post-sublimation or crystallization.

- Elemental analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS).

- X-ray crystallography : For crystalline derivatives, as demonstrated in sulfonamide analogs .

Q. What are the primary research applications of this compound in catalysis or material science?

- Methodological Answer : The compound serves as a precursor for IBX-functionalized polymers, which catalyze hydrolysis of organophosphates (e.g., diisopropyl fluorophosphate) at neutral pH. Applications include detoxification agents and environmental remediation. Experimental validation involves kinetic studies (e.g., second-order rate constants: for IBX-poly(vinyl alcohol)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of IBX-modified polymers derived from this compound?

- Methodological Answer : Discrepancies may arise from:

- Polymer matrix variability : Compare catalytic activity across polymers (e.g., cellulose vs. PVA) under standardized conditions .

- Oxidation efficiency : Quantify IBX conversion using FT-IR or XPS to confirm surface functionalization.

- Substrate specificity : Test diverse organophosphates to isolate structure-activity relationships.

- Statistical validation : Use ANOVA to assess significance of observed differences in rate constants.

Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability in aqueous environments?

- Methodological Answer :

- Protecting groups : Temporarily block the hydroxyl group during iodination to prevent side reactions.

- Solvent engineering : Replace acetic anhydride with less hydrolytic solvents (e.g., DMF) to reduce degradation.

- Post-synthetic stabilization : Coat IBX-polymers with silica via sol-gel methods to improve hydrophobicity .

- Accelerated aging studies : Monitor decomposition kinetics at varying pH/temperature to identify destabilizing factors.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational modeling : Use DFT calculations to map electron density at iodine and hydroxyl groups.

- Substituent screening : Synthesize analogs (e.g., 5-fluoro-2-iodobenzoic acid) and compare reaction rates in Ullmann or Suzuki couplings.

- Kinetic isotope effects : Replace -OH with -OD to probe hydrogen bonding’s role in reactivity .

Q. What methodologies address discrepancies in literature data on the compound’s spectroscopic properties?

- Methodological Answer :

- Standardized protocols : Replicate NMR experiments under identical conditions (solvent, concentration, temperature).

- Interlaboratory collaboration : Share samples for cross-validation of spectral data.

- Meta-analysis : Compile historical data into a table (see below) to identify outliers and trends.

Guidance for Literature Review & Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.